1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom, a 2-methylpropoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-chloro-2-(trifluoromethyl)benzene and 2-methylpropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Nucleophilic Substitution: The 2-methylpropanol reacts with 1-chloro-2-(trifluoromethyl)benzene in the presence of the base, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing purification techniques such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction reactions can be employed to modify the trifluoromethyl group or other substituents on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkoxy or amino derivatives, while oxidation reactions can produce phenolic or quinone compounds.
Scientific Research Applications
1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing biochemical pathways related to its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2-methylpropoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
1-Chloro-2-(trifluoromethyl)benzene: Lacks the 2-methylpropoxy group, affecting its reactivity and applications.
4-(2-Methylpropoxy)-2-(trifluoromethyl)benzene: Lacks the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
1-Chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and 2-methylpropoxy groups, along with the chlorine atom, makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-chloro-4-(2-methylpropoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3O/c1-7(2)6-16-8-3-4-10(12)9(5-8)11(13,14)15/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHVNMOLQJDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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